REACTION_CXSMILES
|
COCC(O)C.[OH-].[Na+].[C:9](OC)(=[O:16])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.[C:19]1(=[O:25])[CH2:24][CH2:23][CH2:22][CH2:21][CH2:20]1.S(=O)(=O)(O)O>>[C:9]([CH:20]1[CH2:21][CH2:22][CH2:23][CH2:24][C:19]1=[O:25])(=[O:16])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:1.2|
|
Name
|
|
Quantity
|
61.3 g
|
Type
|
reactant
|
Smiles
|
COCC(C)O
|
Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
68.1 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)OC
|
Name
|
|
Quantity
|
24.5 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)=O
|
Name
|
ketone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
xylenes
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
with stirring under a blanket of nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a stirrer
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
CUSTOM
|
Details
|
the water was azeotroped out (temperature of reflux 106-116° C.)
|
Type
|
CUSTOM
|
Details
|
When no more water was collected (23 mL of lower phase) some solvent
|
Type
|
DISTILLATION
|
Details
|
was distilled off (215 mL)
|
Type
|
CUSTOM
|
Details
|
was detected in the distillate (temperature of reflux 137° C.)
|
Type
|
TEMPERATURE
|
Details
|
The mixture in the flask was cooled down to and
|
Type
|
CUSTOM
|
Details
|
kept at 80° C.
|
Type
|
CUSTOM
|
Details
|
the fractionation column and trap were replaced with a reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the nitrogen stream
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled down (an ice bath was used)
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
CUSTOM
|
Details
|
The mixture was transferred to a 1 L separatory funnel
|
Type
|
WASH
|
Details
|
washed with aqueous sodium bicarbonate
|
Type
|
CUSTOM
|
Details
|
Evaporation of the organic layer
|
Type
|
CUSTOM
|
Details
|
under vacuum and recrystallization from heptane
|
Type
|
CUSTOM
|
Details
|
afforded 32.86 g of BCH (65% yield based on cyclohexanone)
|
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)C1C(CCCC1)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |